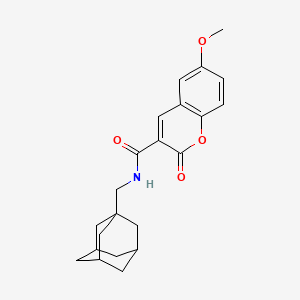![molecular formula C16H24N6O2 B11506557 1,3-dimethyl-7-(2-{[(2Z)-1-methylazepan-2-ylidene]amino}ethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11506557.png)
1,3-dimethyl-7-(2-{[(2Z)-1-methylazepan-2-ylidene]amino}ethyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIMETHYL-7-(2-{[(2Z)-1-METHYLAZEPAN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a purine base structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-7-(2-{[(2Z)-1-METHYLAZEPAN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds through a series of reactions such as alkylation, cyclization, and condensation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency and scalability while maintaining stringent quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the consistency of the product .
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-7-(2-{[(2Z)-1-METHYLAZEPAN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require acidic conditions and elevated temperatures, while reduction reactions may be carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound with different functional groups .
Scientific Research Applications
1,3-DIMETHYL-7-(2-{[(2Z)-1-METHYLAZEPAN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-7-(2-{[(2Z)-1-METHYLAZEPAN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A structurally related compound with similar chemical properties and applications.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another related compound with potential biological activities.
N,N’-Dimethylethyleneurea: A compound with similar industrial applications and chemical reactivity.
Uniqueness
1,3-DIMETHYL-7-(2-{[(2Z)-1-METHYLAZEPAN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE stands out due to its unique structure, which allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C16H24N6O2 |
|---|---|
Molecular Weight |
332.40 g/mol |
IUPAC Name |
1,3-dimethyl-7-[2-[(1-methylazepan-2-ylidene)amino]ethyl]purine-2,6-dione |
InChI |
InChI=1S/C16H24N6O2/c1-19-9-6-4-5-7-12(19)17-8-10-22-11-18-14-13(22)15(23)21(3)16(24)20(14)2/h11H,4-10H2,1-3H3 |
InChI Key |
UHFALZIVWOPQHL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCCC1=NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Sec-butyl-6-(2,2,2-trifluoro-ethoxy)-N'-(4-trifluoromethoxy-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B11506479.png)
![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide](/img/structure/B11506480.png)
![2-(4-amino-6-morpholino-1,3,5-triazin-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B11506486.png)
![1-{[4-(4-nitrophenoxy)phenyl]sulfonyl}octahydroquinolin-4(1H)-one](/img/structure/B11506494.png)

![Ethyl 3-(4-methylphenyl)-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoate](/img/structure/B11506498.png)
![2,6-bis[2-(2-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone](/img/structure/B11506504.png)
![4-(benzenesulfonyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B11506507.png)
![N-[5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]thiophene-2-carboxamide](/img/structure/B11506518.png)
![N-(6-Oxo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-7-yl)propanamide](/img/structure/B11506540.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetamide](/img/structure/B11506543.png)
![10-benzoyl-11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11506546.png)
